molecular formula C9H17N5S B14440140 1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione CAS No. 76029-60-2

1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione

Cat. No.: B14440140
CAS No.: 76029-60-2
M. Wt: 227.33 g/mol
InChI Key: FKKOGYUVTBFXHT-UHFFFAOYSA-N
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Description

1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione is a heterocyclic compound that features a piperidine ring and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of piperidine derivatives with tetrazole precursors. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with a tetrazole precursor under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione is unique due to its combination of a piperidine ring and a tetrazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

76029-60-2

Molecular Formula

C9H17N5S

Molecular Weight

227.33 g/mol

IUPAC Name

1-(3-piperidin-1-ylpropyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C9H17N5S/c15-9-10-11-12-14(9)8-4-7-13-5-2-1-3-6-13/h1-8H2,(H,10,12,15)

InChI Key

FKKOGYUVTBFXHT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCN2C(=S)N=NN2

Origin of Product

United States

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